4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, and a methoxyphenyl group attached to a pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antiproliferative activity against prostate cancer cell lines .
Mode of Action
It’s known that similar compounds can inhibit the growth of certain cancer cells .
Biochemical Pathways
Similar compounds have been found to inhibit the androgen receptor target gene prostate-specific antigen (psa) in certain prostate cancer cells .
Result of Action
Similar compounds have shown potent antiproliferative activity against certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxy, fluorophenyl, and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis and verifying the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide include other pyrazole derivatives with different substituents, such as:
- 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-3-27-18-13-24(16-8-6-15(21)7-9-16)23-19(18)20(25)22-12-14-4-10-17(26-2)11-5-14/h4-11,13H,3,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWSPXCLFKZFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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